4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene
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Overview
Description
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene is an organosilicon compound with the molecular formula C17H38O2Si3 and a molecular weight of 358.74 g/mol . This compound is a derivative of limonene, a naturally occurring terpene, and is modified with trimethylsiloxy groups, which are known to enhance its chemical stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene typically involves the reaction of limonene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene involves its interaction with molecular targets through its trimethylsilyl groups. These groups enhance the compound’s ability to penetrate biological membranes and interact with cellular components. The pathways involved include modulation of enzyme activity and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,5,5,5-Heptamethyl-3-[(2S)-2-[(1R)-4-methyl-3-cyclohexen-1-yl]propyl]trisiloxane
- 4-Bromo-3,3,4,4-Tetrafluorobutyltrichlorosilane
- 4-Bromo-3,3,4,4-Tetrafluorobutyltrimethoxysilane
Uniqueness
4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene is unique due to its combination of a limonene core with trimethylsilyl groups. This structure imparts enhanced stability and reactivity compared to other similar compounds, making it valuable in various applications .
Properties
IUPAC Name |
trimethyl-[methyl-[2-(4-methylcyclohex-3-en-1-yl)propyl]-trimethylsilyloxysilyl]oxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPSXUVRYNZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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